molecular formula C15H10F2N2O B2506215 N-(cyanomethyl)-2-fluoro-4-(4-fluorophenyl)benzamide CAS No. 1333838-20-2

N-(cyanomethyl)-2-fluoro-4-(4-fluorophenyl)benzamide

Cat. No.: B2506215
CAS No.: 1333838-20-2
M. Wt: 272.255
InChI Key: JMYMDOJKAUSGIS-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-fluoro-4-(4-fluorophenyl)benzamide is an organic compound that belongs to the class of benzamides Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science

Properties

IUPAC Name

N-(cyanomethyl)-2-fluoro-4-(4-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2O/c16-12-4-1-10(2-5-12)11-3-6-13(14(17)9-11)15(20)19-8-7-18/h1-6,9H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYMDOJKAUSGIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)NCC#N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2-fluoro-4-(4-fluorophenyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and solid acid catalysts, as mentioned above, offers a more sustainable and efficient approach .

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-2-fluoro-4-(4-fluorophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to various substituted benzamides with different functional groups.

Scientific Research Applications

N-(cyanomethyl)-2-fluoro-4-(4-fluorophenyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-fluoro-4-(4-fluorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to changes in cellular processes. For example, benzamide derivatives are known to inhibit carbonic anhydrase, an enzyme involved in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(cyanomethyl)-2-fluoro-4-(4-fluorophenyl)benzamide include:

Uniqueness

This compound is unique due to the presence of the cyanomethyl group and the specific arrangement of fluorine atoms

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